Methyl 4-(2-(((1-isopropylpiperidin-4-yl)methyl)amino)-2-oxoacetamido)benzoate
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Overview
Description
“Methyl 4-(2-(((1-isopropylpiperidin-4-yl)methyl)amino)-2-oxoacetamido)benzoate” is a complex organic compound. It contains a piperidine ring, which is a common structural motif in many pharmaceuticals and other active compounds . The compound also contains an amide group (CONH2), which is a key functional group in proteins and other bioactive molecules.
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the amide group might undergo hydrolysis, and the piperidine ring might participate in various substitution reactions .Scientific Research Applications
Photopolymerization
One notable application involves the use of similar compounds in photopolymerization processes. Alkoxyamines bearing chromophore groups linked to aminoxyl functions have been developed to decompose under UV irradiation, generating corresponding radicals. These compounds are instrumental in initiating and controlling the polymerization of specific monomers, demonstrating the capacity to significantly alter photophysical or photochemical properties upon UV exposure (Guillaneuf et al., 2010).
Synthesis of Heterocyclic Systems
These chemical frameworks serve as precursors in synthesizing various heterocyclic systems. For instance, methyl 2-[bis(acetyl)ethenyl]aminopropenoate has been used to react with N- and C-nucleophiles to produce derivatives of pyrido[1,2-a]pyrimidones and thiazolo[3,2-a]pyrimidones, showcasing the compound's versatility in creating complex molecular architectures (Selič & Stanovnik, 1997).
Allosteric Modifiers of Hemoglobin
The compound's derivatives have also been explored as allosteric modifiers of hemoglobin, aiming to decrease oxygen affinity and potentially offer therapeutic benefits in conditions requiring enhanced oxygen delivery. This research avenue highlights the compound's potential in developing treatments for diseases characterized by impaired oxygen transport (Randad et al., 1991).
Contributions to Organic Synthesis
In organic synthesis, related compounds are used as reagents or intermediates to produce pharmacologically relevant structures, such as anticoagulants, through benzylation reactions involving CH-acidic compounds. This application underscores the role of such chemicals in facilitating the synthesis of complex molecules with potential therapeutic uses (Kischel et al., 2007).
Medicinal Chemistry
Further, in medicinal chemistry, derivatives of this compound have been investigated for their antimicrobial and cytotoxic activities, contributing to the development of new therapeutic agents. Such studies are crucial for expanding the arsenal of drugs against various diseases, demonstrating the compound's importance in drug discovery processes (Noolvi et al., 2014).
Mechanism of Action
Future Directions
properties
IUPAC Name |
methyl 4-[[2-oxo-2-[(1-propan-2-ylpiperidin-4-yl)methylamino]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O4/c1-13(2)22-10-8-14(9-11-22)12-20-17(23)18(24)21-16-6-4-15(5-7-16)19(25)26-3/h4-7,13-14H,8-12H2,1-3H3,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOQJDQPSOXQWMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)CNC(=O)C(=O)NC2=CC=C(C=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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